molecular formula C12H12N2O2 B11889284 1-Naphthalenamine, N,N-dimethyl-5-nitro- CAS No. 10433-94-0

1-Naphthalenamine, N,N-dimethyl-5-nitro-

Cat. No.: B11889284
CAS No.: 10433-94-0
M. Wt: 216.24 g/mol
InChI Key: QIXOMIDTQKARSO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-nitronaphthalen-1-amine is an organic compound with the molecular formula C₁₂H₁₂N₂O₂ It is a derivative of naphthalene, characterized by the presence of a nitro group at the 5-position and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-nitronaphthalen-1-amine typically involves the nitration of N,N-dimethylnaphthalen-1-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of N,N-Dimethyl-5-nitronaphthalen-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-nitronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-5-nitronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamine group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the nitro and dimethylamine groups allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

10433-94-0

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N,N-dimethyl-5-nitronaphthalen-1-amine

InChI

InChI=1S/C12H12N2O2/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)14(15)16/h3-8H,1-2H3

InChI Key

QIXOMIDTQKARSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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